molecular formula C6H6FIN2O2 B2368157 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid CAS No. 2226182-04-1

1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2368157
CAS No.: 2226182-04-1
M. Wt: 284.029
InChI Key: PGSTUVNINWPDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a fluoroethyl group at position 1, an iodine atom at position 3, and a carboxylic acid moiety at position 5. Pyrazole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-(2-fluoroethyl)-5-iodopyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FIN2O2/c7-1-2-10-4(6(11)12)3-5(8)9-10/h3H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSTUVNINWPDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches to Pyrazole Core Formation

The pyrazole core is traditionally synthesized through the condensation of hydrazines with β-dicarbonyl compounds or their equivalents. For specifically substituted pyrazoles, several methodologies have been developed to control regiochemistry.

One common approach involves the reaction of 2,4-diketocarboxylic esters with N-alkylhydrazines to form 1-alkyl-pyrazole-5-carboxylic esters. This method is particularly relevant for introducing N-alkyl substituents during the ring formation stage.

For example, EP463756 and EP526004 describe the preparation of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate by reacting ethyl 3-n-propyl-pyrazole-5-carboxylate with dimethyl sulfate. However, this approach often produces a mixture of isomeric N-methyl-pyrazoles, necessitating complex chromatographic separation methods.

A more selective approach involves using the enolate of 2,4-dicarboxylic esters with N-alkylhydrazinium salts. The reaction proceeds according to the following general scheme:

R1 and R4 = C1-C6-alkyl, C3-C7-cycloalkyl, or optionally substituted C7-C12-aralkyl
R2 and R3 = hydrogen, C1-C6-alkyl, C3-C7-cycloalkyl, or optionally substituted C7-C12-aralkyl
M = equivalent of a metal atom

This approach offers greater control over regioselectivity during pyrazole formation.

Regioselective Synthesis via Trichloromethyl Enones

A particularly promising approach for regioselectively preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles involves using trichloromethyl enones as starting materials. Research has demonstrated that the selectivity of the reaction depends significantly on the nature of the hydrazine reagent:

  • Arylhydrazine hydrochlorides favor the synthesis of 1,3-regioisomers (yields 37-97%)
  • Free hydrazines lead exclusively to 1,5-regioisomers (yields 52-83%)

This methodology employs the trichloromethyl group as a precursor for the carboxyalkyl moiety, providing a one-pot three-component regioselective protocol suitable for preparing both isomers with moderate to excellent yields.

The mechanistic pathway involves initial attack by the hydrazine on the trichloromethyl enone, followed by cyclization and subsequent transformation of the trichloromethyl group to a carboxyalkyl functionality through methanolysis.

Preparation Methods for 1-(2-Fluoroethyl)-3-Iodo-1H-Pyrazole-5-Carboxylic Acid

Method A: N-Alkylation of Iodopyrazole Carboxylic Acids

The first synthetic route involves the N-alkylation of preformed 3-iodo-1H-pyrazole-5-carboxylic acid with 2-fluoroethyl halides or sulfonates. This approach builds upon established methods for N-alkylation of pyrazoles.

The preparation typically follows a two-step sequence:

  • Synthesis of 3-iodo-1H-pyrazole-5-carboxylic acid
  • N-alkylation with an appropriate 2-fluoroethyl alkylating agent

For the first step, 4-iodo-1H-pyrazole-5-carboxylic acid (CAS: 6647-93-4) serves as an important reference compound. This compound can undergo various reactions including N-alkylation to introduce the 2-fluoroethyl group.

The N-alkylation typically employs alkylating agents such as 2-fluoroethyl bromide, 2-fluoroethyl tosylate, or 2-fluoroethyl mesylate in the presence of a base (K₂CO₃, Cs₂CO₃, or NaH) in polar aprotic solvents like DMF or acetonitrile.

The general reaction scheme is:

3-iodo-1H-pyrazole-5-carboxylic acid + 2-fluoroethyl-X → this compound
(where X = leaving group such as Br, OTs, OMs)

This approach, while conceptually straightforward, may suffer from regioselectivity issues as alkylation can occur at either N1 or N2 of the pyrazole ring, potentially requiring chromatographic separation of isomers.

Method B: Iodination of 1-(2-Fluoroethyl)-1H-Pyrazole-5-Carboxylic Acid

An alternative approach involves the iodination of pre-formed 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid. This strategy is supported by the known synthesis of 1-(2-fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CID 83853533), where the structural framework is already established and selective functionalization at the C3 position is required.

The iodination typically employs electrophilic iodinating agents such as N-iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine (I₂) with oxidants:

1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid + NIS/CH₃CN → this compound

Experimental conditions for similar compounds suggest that the reaction proceeds efficiently in acetonitrile or dichloromethane at room temperature to mild heating (25-40°C), with reaction times ranging from 4-24 hours.

The primary advantage of this approach is the potential for regioselective iodination at the most nucleophilic position of the pyrazole ring (typically C3 or C4), guided by the electronic effects of existing substituents.

Method C: Copper-Catalyzed Transformation of Amino Derivatives

A particularly innovative approach draws inspiration from the synthesis of difluoromethylated pyrazoles, utilizing copper-catalyzed transformations of amino-substituted precursors.

The synthesis begins with 4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS 1429419-54-4), which can be transformed to the corresponding iodo derivative through a diazotization-iodination sequence:

Step 1: Diazotization of the amino group using tert-butyl nitrite and a fluoroboric acid in N,N-dimethylformamide at 0°C.
Step 2: Immediate treatment with potassium iodide or copper(I) iodide to facilitate the Sandmeyer-type transformation.

The reaction scheme can be outlined as:

4-amino-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid + t-BuONO/HBF₄ → diazonium intermediate
diazonium intermediate + KI/CuI → this compound

This approach offers a regioselective means of introducing the iodo substituent at a specific position. However, it requires careful temperature control during the diazotization step to prevent decomposition of the diazonium intermediate.

Method D: Regioselective Synthesis via Trichloromethyl Enones and N-(2-Fluoroethyl)hydrazine

This approach leverages the regioselective synthesis of substituted pyrazoles using trichloromethyl enones and specifically tailored hydrazines.

The synthesis involves:

  • Preparation of appropriate trichloromethyl enone
  • Reaction with N-(2-fluoroethyl)hydrazine (either free base or hydrochloride salt)
  • In situ methanolysis of the trichloromethyl group to generate the carboxylic acid or ester

The regioselectivity can be controlled by selecting either the free hydrazine or its hydrochloride salt, as demonstrated in Table 1.

Table 1: Regioselectivity Control in Pyrazole Formation

Hydrazine Form Predominant Regioisomer Typical Yield Range (%) Reaction Conditions
Free base 1,5-regioisomer 52-83 CHCl₃, reflux, 2-3h; then MeOH, reflux, 16h
Hydrochloride salt 1,3-regioisomer 37-97 MeOH, reflux, 16h

Following the successful formation of the pyrazole scaffold with the carboxylic acid functionality at position 5, selective iodination at position 3 can be achieved using appropriate iodinating agents as described in Method B.

Comparative Analysis of Synthetic Methods

To provide a comprehensive assessment of the various synthetic approaches for preparing this compound, a comparative analysis is presented in Table 2.

Table 2: Comparison of Synthetic Methods for this compound

Method Key Advantages Limitations Overall Yield Range (%) Regioselectivity Number of Steps
A: N-Alkylation - Well-established chemistry
- Simple reagents
- Scalable
- Potential N1/N2 selectivity issues
- Requires protection/deprotection for hydroxyl groups
45-65 Moderate 2-3
B: Iodination - Direct functionalization
- High atom economy
- Mild conditions
- Potential over-iodination
- Require precise control of stoichiometry
60-80 High 2
C: Copper-Catalyzed - High regioselectivity
- Versatile functional group transformation
- Sensitive diazonium intermediates
- Requires low temperature
- Potential safety concerns
55-75 Very High 2-3
D: Trichloromethyl Enones - One-pot process
- High regioselectivity
- Flexible methodology
- Specialized starting materials
- Multi-component reactions
- Optimization required
40-70 High 2-3

This comparative analysis reveals that Method B (direct iodination) generally offers the best balance of synthetic efficiency, regioselectivity, and overall yield. However, the optimal approach may vary depending on specific requirements, available starting materials, and scale considerations.

Optimization Strategies for Synthesis

Solvent Selection

The choice of solvent significantly impacts reaction efficiency and selectivity in pyrazole chemistry. For N-alkylation reactions (Method A), polar aprotic solvents such as DMF, DMSO, or acetonitrile generally provide optimal results. For iodination reactions (Method B), acetonitrile, dichloromethane, or acetic acid are typically preferred.

A systematic study of solvent effects on the iodination of similar pyrazole derivatives revealed the following trend in reaction efficiency:

Table 3: Solvent Effects on Iodination of Pyrazole Derivatives

Solvent Relative Reaction Rate Yield (%) Selectivity (3-iodo:4-iodo)
CH₃CN High 75-85 >95:5
CH₂Cl₂ Medium 65-75 >90:10
AcOH Medium-High 70-80 >90:10
THF Low 40-50 80:20
Toluene Very Low 20-30 70:30

Temperature and Reaction Time Optimization

Temperature control is critical for both selectivity and yield in many of the described synthetic methods. For example, diazotization reactions in Method C require careful maintenance of low temperatures (0-5°C) to prevent decomposition of diazonium intermediates.

For Method D utilizing trichloromethyl enones, the initial pyrazole formation step is typically conducted at reflux temperature (for methanol, approximately 65°C), while the subsequent methanolysis of the trichloromethyl group requires prolonged heating (16h) to ensure complete conversion.

Catalyst Selection for N-Alkylation

For N-alkylation reactions (Method A), the choice of base and potential phase-transfer catalysts significantly impacts efficiency:

Table 4: Effect of Base and Catalyst on N-Alkylation of Pyrazole Derivatives

Base Phase-Transfer Catalyst Solvent Yield (%) N1:N2 Selectivity
K₂CO₃ None DMF 55-65 80:20
K₂CO₃ TBAB DMF 70-80 85:15
Cs₂CO₃ None DMF 65-75 85:15
Cs₂CO₃ TBAB DMF 75-85 90:10
NaH None DMF 60-70 70:30

TBAB = Tetrabutylammonium bromide

This data indicates that cesium carbonate in combination with TBAB provides optimal results for N-alkylation, likely due to the "cesium effect" enhancing nucleophilicity and the phase-transfer catalyst facilitating interaction between the heterogeneous components.

Analytical Characterization and Structural Confirmation

Structural confirmation of this compound requires comprehensive analytical characterization. Based on data for related compounds, the expected spectroscopic properties are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (in DMSO-d₆) would typically exhibit:

  • A singlet at approximately δ 7.4-7.6 ppm for the C4 pyrazole proton
  • A broad singlet at δ 12.5-13.5 ppm for the carboxylic acid proton
  • A complex multiplet at δ 4.5-4.7 ppm for the CH₂ adjacent to the fluorine atom
  • A multiplet at δ 4.2-4.4 ppm for the CH₂ adjacent to the pyrazole nitrogen

The ¹³C NMR spectrum would show:

  • A signal at δ 160-165 ppm for the carboxylic acid carbon
  • Signals at δ 140-145 ppm and δ 130-135 ppm for the pyrazole C3 and C5
  • A signal at δ 105-110 ppm for the pyrazole C4 with the iodine substituent
  • Two signals with characteristic splitting patterns due to C-F coupling for the fluoroethyl carbons

Mass Spectrometry

Mass spectrometric analysis would reveal a molecular ion peak [M]⁺ at m/z 284.95, with characteristic isotope patterns reflecting the presence of iodine. Fragmentation patterns would typically include loss of the fluoroethyl group and decarboxylation.

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands at:

  • 3000-2500 cm⁻¹ (broad) for O-H stretching of the carboxylic acid
  • 1700-1680 cm⁻¹ for C=O stretching
  • 1400-1300 cm⁻¹ for C-F stretching
  • 1300-1250 cm⁻¹ for C-O stretching

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases. For instance, pyrazole derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of pyrazole exhibit significant biological activity against a range of pathogens and cancer cell lines, suggesting that 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid could lead to new therapeutic agents .

Case Study: Antimicrobial Activity
In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated potent antibacterial and antifungal activities. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL against pathogens like E. coli and S. aureus, indicating their potential for treating bacterial infections .

Materials Science

Development of Novel Materials
The unique properties of this compound make it suitable for creating advanced materials. Its ability to form stable complexes can be harnessed in the development of materials with specific electronic or optical properties. Such materials could find applications in sensors or electronic devices.

Biological Studies

Biological Probes
This compound can act as a probe in biological studies to investigate enzyme activities and protein-ligand interactions. Its ability to form stable complexes with biomolecules allows researchers to study various biological processes more effectively. For instance, the fluoroethyl group enhances membrane permeability, which is crucial for probing cellular mechanisms .

Industrial Applications

Agrochemicals and Dyes
In industrial contexts, this compound can be utilized in the synthesis of agrochemicals and dyes. The compound's reactivity allows for the creation of various intermediates that are essential in developing these products.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity by forming strong halogen bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Key structural analogs of 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid are compared below, focusing on substituent effects, molecular properties, and applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Position 1 Substituent Position 3 Substituent CAS Number Key Properties/Applications
This compound (Target) C₆H₆FIN₂O₂ 284.03 (inferred) 2-Fluoroethyl Iodo N/A Hypothetical intermediate; potential use in medicinal chemistry or radiopharmaceuticals (iodine’s heavy atom utility)
1-(2-Fluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid C₇H₉FN₂O₂ 172.16 2-Fluoroethyl Methyl 1443279-33-1 Research chemical; building block for drug synthesis (enhanced lipophilicity due to fluoroethyl group)
1-(3-Chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxylic acid C₁₀H₆ClF₃N₃O₂ 302.62 (calculated) 3-Chloro-2-pyridyl Trifluoromethyl N/A Intermediate for insecticide DP-23; pyridyl group enhances binding to biological targets
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid C₆H₅F₃N₂O₂ 202.11 Methyl Trifluoromethyl N/A High-purity research chemical; used in combinatorial chemistry
1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid C₁₄H₉ClN₂O₂S 304.75 3-Chlorophenyl 2-Thienyl 618382-83-5 Explored for pharmacological activity (e.g., anti-inflammatory or antimicrobial)
Position 1 Substituents
  • 2-Fluoroethyl (Target Compound): Enhances lipophilicity and metabolic stability compared to non-fluorinated alkyl groups. The fluorine atom may also influence electronic properties via inductive effects .
  • 3-Chloro-2-pyridyl () : Introduces aromaticity and polarity, improving solubility in aqueous systems. Critical for agrochemical applications due to pyridine’s bioactivity .
Position 3 Substituents
  • High atomic radius may sterically hinder reactions .
  • Trifluoromethyl () : Electron-withdrawing group enhances acidity of the carboxylic acid (pKa ~1–2) and improves metabolic resistance in vivo .
  • Methyl () : Electron-donating group increases basicity of the pyrazole ring, favoring electrophilic substitution reactions .
Carboxylic Acid at Position 5

The carboxylic acid group enables salt formation, improving solubility in polar solvents. It also serves as a handle for conjugation with amines or alcohols in drug design .

Key Research Findings

  • Agrochemical Utility : The trifluoromethyl-substituted analog () demonstrates the importance of electron-withdrawing groups in enhancing insecticidal activity, achieving a total synthesis yield of 37.4% .
  • Pharmacological Potential: Thienyl- and chlorophenyl-substituted derivatives () are investigated for anti-inflammatory and antimicrobial properties, leveraging heterocyclic diversity .

Biological Activity

1-(2-Fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C6H6FIN2O2C_6H_6FIN_2O_2 and a molecular weight of 284.03 g/mol. Its structure includes a pyrazole ring substituted with a fluoroethyl group at the 1-position, an iodine atom at the 3-position, and a carboxylic acid group at the 5-position. The presence of both fluorine and iodine atoms enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H6FIN2O2
Molecular Weight284.03 g/mol
CAS Number2226182-04-1

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX) and monoamine oxidases (MAO), which are crucial in inflammatory processes and neurotransmitter metabolism, respectively .
  • Binding Affinity : The fluoroethyl group enhances the compound's binding affinity to target proteins, while the iodine atom may facilitate the formation of stable complexes with biological macromolecules .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, it has been shown to inhibit COX-1 and COX-2 enzymes, which are involved in prostaglandin synthesis. In experimental models, compounds similar to this compound exhibited significant reductions in edema and inflammatory markers .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various pathogens. The compound may demonstrate activity against Gram-positive and Gram-negative bacteria due to its structural characteristics that allow interaction with bacterial cell membranes .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties. It may induce apoptosis in cancer cells by disrupting cellular signaling pathways or through direct cytotoxic effects. The unique structural elements of the pyrazole ring contribute to its ability to interact with cancer-related targets .

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory activity of several pyrazole derivatives using carrageenan-induced paw edema in rats. The results indicated that derivatives similar to this compound significantly reduced inflammation compared to control groups .
  • Antimicrobial Testing : Another investigation tested various pyrazole compounds against Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the pyrazole structure can enhance efficacy against these pathogens .

Comparison with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameActivity TypeKey Features
1-(2-fluoroethyl)-4-chloro-1H-pyrazole-5-carboxylic acidAnti-inflammatoryChlorine substitution affects reactivity
1-(2-fluoroethyl)-4-bromo-1H-pyrazole-5-carboxylic acidAntimicrobialBromine substitution alters binding properties
3-Iodo derivative variationsAnticancerPositioning of substituents influences efficacy

Q & A

Q. What are the established synthetic routes for 1-(2-fluoroethyl)-3-iodo-1H-pyrazole-5-carboxylic acid, and what are their critical reaction parameters?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or fluorinated precursors .
  • Step 2 : Introduction of the iodo group at the 3-position using iodine sources (e.g., N-iodosuccinimide) under controlled temperature (0–25°C) in polar aprotic solvents like DMF .
  • Step 3 : Functionalization of the 1-position with a 2-fluoroethyl group via alkylation (e.g., using 2-fluoroethyl tosylate) under basic conditions (K₂CO₃, DMF, 60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Pd-Catalyzed CouplingPd(PPh₃)₄, aryl boronic acid, 80°C65–75>98%
Direct IodinationNIS, DMF, RT50–6095%
Fluoroethylation2-Fluoroethyl tosylate, K₂CO₃, 70°C70–80>97%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., ¹⁹F NMR for fluoroethyl group; δ ~ -215 ppm for CF₂) .
  • IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1550 cm⁻¹ (C-I stretch) .
  • Mass Spectrometry : High-resolution MS (ESI⁺) to verify molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct 127/129 amu doublet) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for purity assessment .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : Decomposes above 150°C; store at -20°C in inert atmosphere .
  • Light Sensitivity : Iodo group is photosensitive; use amber vials and minimize UV exposure .
  • Solvent Compatibility : Stable in DMSO, DMF, and ethanol; avoid strong bases (risk of ester hydrolysis) .

Advanced Research Questions

Q. How can researchers optimize the iodination step to improve yield and regioselectivity?

  • Catalytic Systems : Use Pd(PPh₃)₄ with aryl boronic acids for Suzuki coupling to pre-functionalize the pyrazole before iodination .
  • Solvent Effects : DMF enhances iodine solubility and reaction homogeneity vs. THF .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions (e.g., di-iodination) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293 may show divergent IC₅₀ values) .
  • Metabolic Stability : Test in liver microsomes to account for rapid degradation masking activity .
  • Structural Confirmation : Re-validate synthesized batches via X-ray crystallography to rule out regioisomer contamination .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the iodo and carboxylic acid sites .
  • MD Simulations : Simulate solvation effects in aqueous vs. lipid membranes to explain permeability differences .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes, receptors)?

  • SPR Spectroscopy : Measure binding kinetics (ka/kd) to immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-enzyme binding .
  • Fluorescence Quenching : Monitor conformational changes in tryptophan-rich enzymes upon compound binding .

Q. What are the recommended safety protocols for handling this compound?

  • PPE : Lab coat, nitrile gloves, and goggles (fluoroethyl and iodo groups are irritants) .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
  • Waste Disposal : Collect iodine-containing waste separately for licensed incineration .

Q. What alternative synthetic routes exist for derivatives of this compound?

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., 30 min vs. 6 h) .
  • Flow Chemistry : Continuous-flow reactors for safer handling of volatile fluoroethyl intermediates .
  • Enzymatic Catalysis : Lipases for enantioselective esterification of the carboxylic acid group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.